Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-
Description
Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl- is a brominated organosilane compound featuring a tert-butyldimethylsilyl (TBDMS) group and a substituted pentyl chain. The IUPAC name indicates a pentyl backbone with two methyl groups at the 1-position (1,1-dimethyl) and a bromine atom at the 5-position. The silane moiety consists of a tert-butyl group (1,1-dimethylethyl), two methyl groups, and the pentyloxy substituent.
Molecular Formula: Based on structural analysis, the compound is inferred to have the formula C₁₁H₂₄BrOSi (molecular weight ≈ 280.29 g/mol). The tert-butyldimethylsilyl group (C₆H₁₅Si) contributes to steric bulk, while the brominated pentyl chain offers a reactive site for further functionalization. Applications likely align with typical silyl ethers, such as protecting alcohols in organic synthesis or serving as intermediates in cross-coupling reactions .
Properties
IUPAC Name |
(6-bromo-2-methylhexan-2-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29BrOSi/c1-12(2,3)16(6,7)15-13(4,5)10-8-9-11-14/h8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSZWFHSSPGADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Silane compounds, particularly those with functional groups like bromine and dimethyl groups, have garnered attention for their potential biological activities. This article focuses on the compound Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl- , examining its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrOSi
- Molecular Weight : 411.84 g/mol
- CAS Number : 864070-19-9
The structure includes a bromine substituent and a silane group that may influence its reactivity and biological interactions.
Synthesis
The synthesis of this silane involves the reaction of various precursors under controlled conditions. For example, it can be synthesized using 1H-imidazole in N,N-dimethylformamide at low temperatures to yield high purity and yield (99%) .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related silane compounds. For instance, derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold demonstrated significant activity against breast (MCF-7) and lung (A-549) cancer cell lines. The most potent derivative showed an IC value of 2.93 µM against MCF-7 cells, indicating strong growth inhibition .
The biological activity of silanes often correlates with their ability to modulate cellular pathways. For instance:
- VEGFR-2 Inhibition : Compounds similar to the target silane exhibited inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The IC values for these compounds ranged from 113.3 nM to 185.5 nM .
- Cell Cycle Arrest : Analysis revealed that some derivatives caused cell cycle arrest at the G2/M phase, leading to increased apoptosis as evidenced by sub-G1 phase accumulation .
Study on Silane Derivatives
A study focusing on various silane derivatives highlighted their potential as anticancer agents. The results indicated that modifications to the silane structure could enhance biological activity significantly. For example:
| Compound | IC (µM) | Target |
|---|---|---|
| 7d | 2.93 ± 0.47 | MCF-7 |
| 7c | 7.17 ± 0.94 | MCF-7 |
| 12a | 39.53 ± 2.02 | MCF-7 |
These findings suggest that structural variations can lead to improved efficacy against cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituents, molecular weight, and functional groups (data sourced from provided evidence):
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Functional Groups | Key Features |
|---|---|---|---|---|
| Target : (5-Bromo-1,1-dimethylpentyl)oxydimethylsilane (hypothetical) | C₁₁H₂₄BrOSi | ~280.29 | 5-bromo, 1,1-dimethyl pentyloxy | Saturated alkyl chain with terminal bromine; steric bulk from TBDMS group |
| [(1-Bromo-4,4-dimethyl-6-hepten-1-yn-3-yl)oxy]dimethyl(tert-butyl)silane | C₁₂H₂₀BrOSi | 289.28 | 1-bromo, 4,4-dimethyl; alkyne + alkene | Unsaturated (heptenynyl) chain; higher reactivity due to alkyne/alkene |
| (4-Bromo-2-butenyl)oxydimethylsilane (91202-71-0) | C₁₀H₂₁BrOSi | 265.27 | 4-bromo, butenyl | Shorter unsaturated chain; potential for electrophilic addition |
| (3-Bromopropoxy)-tert-butyldimethylsilane (89031-84-5) | C₉H₂₁BrOSi | 261.23 | 3-bromo, propoxy | Short chain; reduced steric hindrance for nucleophilic substitution |
| (2-Bromoethoxy)-tert-butyldimethylsilane (86864-60-0) | C₈H₁₉BrOSi | 247.22 | 2-bromo, ethoxy | Smallest analog; high reactivity due to proximity of bromine to silane |
| Silane with benzopyran-bromopentenyl (890527-17-0) | C₂₃H₃₅BrO₂Si | 451.51 | Bromo-pentenyl + aromatic benzopyran | Aromatic ring enhances stability; complex steric/electronic effects |
Key Observations:
Chain Length and Substituents: The target compound’s saturated pentyl chain contrasts with unsaturated analogs (e.g., ), which exhibit higher reactivity in addition reactions .
Bromine Position :
- Terminal bromine (target) vs. internal bromine () affects accessibility in substitution reactions. Terminal halides generally react faster in SN2 mechanisms .
Molecular Weight and Applications :
- Larger molecules (e.g., ’s benzopyran derivative) show increased hydrophobicity, suitable for lipophilic applications, while smaller analogs (e.g., ’s ethoxy derivative) may prioritize solubility in polar solvents .
Functional Group Diversity :
- Alkyne/alkene moieties () enable click chemistry or polymerization, unlike the target’s saturated chain .
- Aromatic systems () introduce π-π interactions, useful in materials science or drug design .
Research Findings and Trends
- Reactivity : Shorter-chain bromoalkoxysilanes (e.g., 2-bromoethoxy, CAS 86864-60-0) exhibit faster nucleophilic substitution rates due to reduced steric hindrance .
- Thermal Stability : Bulkier tert-butyl groups (common across analogs) enhance hydrolytic stability, critical for protecting-group strategies in synthesis .
- Synthetic Utility : Bromine in the target compound serves as a versatile leaving group for cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions, similar to iodinated analogs (e.g., ’s 5-iodo derivative) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
